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Compound of Interest

Compound Name:
(R)-2-amino-3-methoxypropanoic

acid

Cat. No.: B113118 Get Quote

O-methyl-D-serine is a derivative of the amino acid D-serine, where the hydrogen of the side-

chain hydroxyl group is replaced by a methyl group. As a non-natural, chiral alpha-amino acid,

it does not exist in nature but serves as a crucial intermediate in the synthesis of various

pharmaceutical compounds.[1][2] Its most prominent application is as a key starting material for

the synthesis of Lacosamide, an anticonvulsant medication used for treating epilepsy and

neuropathic pain.[1] Furthermore, its structural relationship to D-serine, an essential co-agonist

of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain, makes its derivatives

valuable tools in neuroscience research.[3][4][5][6] Understanding its precise physicochemical

properties is therefore paramount for its effective use in synthesis, quality control, and

advanced research applications.

Core Molecular and Physicochemical Properties
The fundamental identity of O-methyl-D-serine is defined by its structure and resulting physical

properties. These characteristics dictate its behavior in chemical reactions, its solubility in

various solvent systems, and the analytical methods required for its characterization.

Structural and Molecular Identity
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Property Value Source(s)

IUPAC Name
(2R)-2-amino-3-

methoxypropanoic acid
(Derived)

Chemical Formula C₄H₉NO₃ [7][8]

Molecular Weight 119.12 g/mol [7][8]

CAS Number
86123-95-7 (for Boc-protected

form)
[9][10]

Canonical SMILES COCC(C(=O)O)N [8]

InChI Key
KNTFCRCCPLEUQZ-

UHFFFAOYSA-N (for racemic)
[8]

Classification Alpha-amino acid, Dialkyl ether [2]

Summary of Key Physicochemical Data
The following table summarizes critical experimental and predicted data for O-methyl-D-serine

and its common derivatives, which are often encountered in synthesis and analysis.

Parameter Value
Compound Form &
Conditions

Source(s)

Appearance
White to off-white

powder/crystals

Free base or

hydrochloride salt
[11]

Melting Point 163-166 °C
D-Serine methyl ester

hydrochloride
[12]

pKa
3.52 ± 0.10

(Predicted)

Boc-protected form

(carboxyl group)
[9]

Optical Rotation

[α]²⁰/D
-4°

D-Serine methyl ester

hydrochloride (c=4 in

ethanol)

[12]

Solubility Soluble in water D-Serine [13]
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Experimental Determination of Physicochemical
Properties
The data presented above are derived from specific, validated experimental protocols. The

following sections detail the methodologies for determining these key characteristics, providing

both the procedural steps and the scientific rationale behind them.

Chirality and Specific Optical Rotation
As a chiral molecule, O-methyl-D-serine rotates plane-polarized light. The direction and

magnitude of this rotation are fundamental properties used to confirm its enantiomeric identity

and purity.

This protocol describes a standardized method for verifying the stereochemistry of O-methyl-D-

serine or its derivatives.

Principle: A solution of a known concentration of the chiral analyte is placed in a polarimeter.

The instrument measures the angle by which the plane of polarized light is rotated upon

passing through the solution. The specific rotation is a standardized value calculated from

this angle, the concentration, and the path length.

Instrumentation: Standard laboratory polarimeter with a sodium lamp (D-line, 589 nm).

Procedure:

1. Solution Preparation: Accurately weigh a sample of O-methyl-D-serine derivative (e.g.,

400 mg of D-serine methyl ester hydrochloride) and dissolve it in a precise volume of a

specified solvent (e.g., 10 mL of ethanol) in a volumetric flask. This corresponds to the

concentration 'c' in g/mL.[12]

2. Instrument Calibration: Calibrate the polarimeter with a blank solvent cell to set the zero

point.

3. Measurement: Fill the sample cell (of a known path length 'l' in decimeters) with the

prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter

and record the observed rotation angle 'α'.
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4. Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c)

Interpretation: A negative value, such as the -4° reported for the D-serine methyl ester

hydrochloride, confirms the levorotatory nature of this specific derivative under the

measurement conditions.[12] The magnitude is a critical quality control parameter.

Acidity and pKa Determination
The pKa values of the carboxylic acid and amino groups are crucial for understanding the

molecule's charge state at different pH levels, which influences its solubility, reactivity, and

behavior in chromatographic separations.

This method establishes the dissociation constants by monitoring pH changes during titration

with a strong base.

Principle: An acidic solution of the amino acid is titrated with a standardized strong base

(e.g., NaOH). The pH is recorded after each addition of titrant. The resulting titration curve

reveals the pKa values at the half-equivalence points.

Procedure:

1. Sample Preparation: Dissolve a precisely weighed amount of O-methyl-D-serine in

deionized, CO₂-free water to a known concentration (e.g., 0.1 M).

2. Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic

stirrer. Add a standardized NaOH solution in small, precise increments using a burette.

3. Data Collection: Record the pH of the solution after each increment of NaOH has been

added and the reading has stabilized.

4. Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The midpoint of the

first buffer region corresponds to pKa₁ (carboxyl group), and the midpoint of the second

buffer region corresponds to pKa₂ (amino group).

Causality: The inflection points on the curve represent the equivalence points where the

functional groups are fully deprotonated. The pKa is the pH at which the protonated and

deprotonated forms of a functional group are present in equal concentrations, representing

the point of maximum buffering capacity.
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Caption: Workflow for pKa determination by potentiometric titration.

Analytical and Spectroscopic Characterization
A robust analytical profile is essential for confirming the identity, purity, and structure of O-

methyl-D-serine. This involves a combination of chromatographic and spectroscopic

techniques.

Chromatographic Methods: HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and,

critically, for separating the D- and L-enantiomers.[14][15] Since O-methyl-D-serine lacks a

native chromophore for standard UV detection, a pre-column derivatization step is typically

required.[14][16]

Principle: The analyte is first reacted with a chiral derivatizing agent to form diastereomers.

These diastereomers have different physical properties and can be separated on a standard

achiral reversed-phase HPLC column.

Derivatization Agent: A common choice is o-phthaldialdehyde (OPA) in combination with a

chiral thiol like N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys).[16]

Procedure:
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1. Sample Preparation: Prepare a solution of O-methyl-D-serine in a suitable buffer.

2. Derivatization: Mix the sample solution with the OPA/Boc-L-Cys reagent and allow it to

react for a specific time under controlled conditions (e.g., room temperature for 2 hours).

[17] The reaction must be carefully optimized as the stability of the derivatives can be

time-limited.[16]

3. HPLC Analysis: Inject the derivatized sample onto a reversed-phase column (e.g., C18).

4. Mobile Phase: Use a gradient of an aqueous buffer and an organic solvent like methanol

or acetonitrile to elute the diastereomers.

5. Detection: Monitor the eluent using a fluorescence detector, as the OPA derivatives are

highly fluorescent.

6. Quantification: The enantiomeric purity (or enantiomeric excess) is determined by

comparing the peak areas of the two separated diastereomers.

Trustworthiness: This method is self-validating. The successful separation of a racemic (DL)

standard into two distinct peaks confirms the method's ability to resolve the enantiomers.

The retention times of the D,L* and L,L* diastereomers serve as reliable identifiers.[16]
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Caption: Analytical workflow for chiral HPLC analysis.

Spectroscopic Identification
NMR provides unambiguous structural information. For O-methyl-D-serine, key expected

signals in ¹H NMR (in D₂O) would include:
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A singlet around 3.4 ppm for the methoxy (-OCH₃) protons.

A multiplet (doublet of doublets) for the alpha-proton (-CH).

Two distinct multiplets for the diastereotopic beta-protons (-CH₂-).

¹³C NMR would show four distinct signals corresponding to the four carbon atoms in the

molecule.[18][19]

IR spectroscopy is used to confirm the presence of key functional groups. A typical spectrum

would exhibit:

A broad band from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid and N-H

stretches of the ammonium group (in zwitterionic form).

A strong C=O stretch from the carboxylate group around 1580-1650 cm⁻¹.

A C-O stretch from the ether linkage around 1100 cm⁻¹.[20]

Synthesis Pathway and Key Applications
Understanding the synthesis provides context for potential impurities and the importance of the

analytical methods described.

Synthesis Overview
A common synthetic route involves the resolution of a racemic mixture, O-methyl-DL-serine.[1]

This ensures high enantiomeric purity in the final product.
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Caption: General workflow for the chiral resolution of O-methyl-D-serine.
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Safety, Handling, and Storage
Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the

compound.

Hazards: O-methyl-D-serine is classified as an irritant. It may cause skin irritation (H315),

serious eye irritation (H319), and respiratory irritation (H335).[7][8]

Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE,

including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a

well-ventilated area or a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place. Specific storage

temperatures may vary by supplier, with recommendations ranging from room temperature to

2-8°C.[9][21]

Conclusion
O-methyl-D-serine is more than a simple chemical intermediate; it is a precisely engineered

chiral building block whose utility in pharmaceutical synthesis and research is directly

dependent on its physicochemical properties. Its chirality, acidity, and spectral profile are

defining characteristics that must be rigorously controlled and verified. The experimental

protocols and analytical workflows detailed in this guide provide a robust framework for

researchers to confidently characterize and utilize O-methyl-D-serine, ensuring both the

integrity of their work and the quality of the resulting therapeutic agents and research

outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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